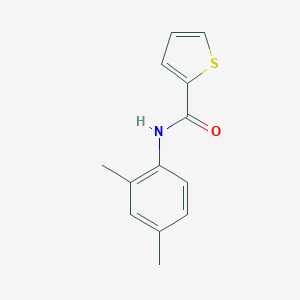![molecular formula C18H15NO3S B378134 N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide CAS No. 471883-55-3](/img/structure/B378134.png)
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiophene core and a methoxyphenyl group, suggests it may have interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate electrophiles.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the benzothiophene core.
Formation of the Acetamide Linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzothiophenes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a benzothiophene core can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound, known for its biological activity.
Methoxybenzothiophene: Similar structure with a methoxy group, used in medicinal chemistry.
Acetamide Derivatives: Compounds with an acetamide linkage, often found in pharmaceuticals.
Uniqueness
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Eigenschaften
CAS-Nummer |
471883-55-3 |
|---|---|
Molekularformel |
C18H15NO3S |
Molekulargewicht |
325.4g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide |
InChI |
InChI=1S/C18H15NO3S/c1-12(20)19(14-8-4-5-9-15(14)22-2)11-17-18(21)13-7-3-6-10-16(13)23-17/h3-11H,1-2H3/b17-11- |
InChI-Schlüssel |
DZDYIIPCHCOZIX-BOPFTXTBSA-N |
SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Isomerische SMILES |
CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Kanonische SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]phthalonitrile](/img/structure/B378055.png)
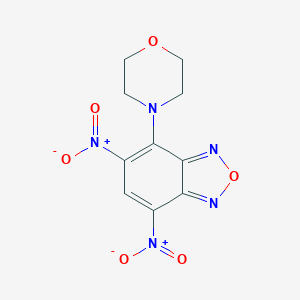
![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378063.png)
![N-(2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B378064.png)

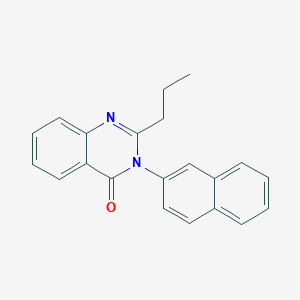
![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)
![3-[4-(diethylamino)anilino]indol-2-one](/img/structure/B378069.png)
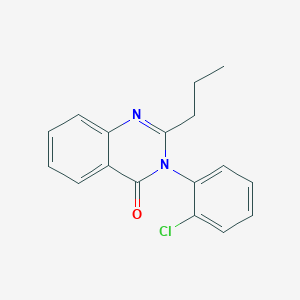
![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)
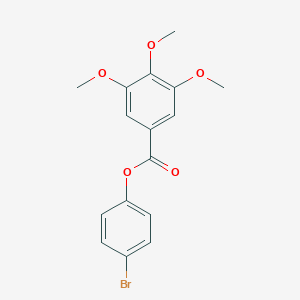
![4-methyl-N-[2-(10H-phenoxazin-10-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378076.png)
